A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid
A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid
CAS Number: 651027-00-8
This technical guide provides an in-depth overview of 4-Bromo-3,5-difluorobenzoic acid, a key building block in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its emerging role in the development of targeted cancer therapies.
Chemical and Physical Properties
4-Bromo-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms on the benzene ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 651027-00-8 | [1] |
| Molecular Formula | C₇H₃BrF₂O₂ | |
| Molecular Weight | 237.00 g/mol | |
| Appearance | Off-white solid | [2] |
| Melting Point | 181-185 °C | |
| Boiling Point | 284.4 ± 40.0 °C (Predicted) | |
| Density | 1.872 g/cm³ (Predicted) | |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, room temperature |
Synthesis and Purification
A plausible synthetic route is outlined below:
Caption: Plausible synthetic workflow for 4-Bromo-3,5-difluorobenzoic acid.
Purification of the final product typically involves the following steps:
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Extraction: The product is extracted from the reaction mixture using a suitable organic solvent.
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Acid-Base Extraction: The product is then extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate) to separate it from neutral and basic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid.[3]
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Washing and Drying: The precipitated product is washed with water and dried.
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Recrystallization: For higher purity, recrystallization from a suitable solvent system can be performed.
Applications in Organic Synthesis
The bromine atom in 4-Bromo-3,5-difluorobenzoic acid serves as a versatile handle for various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. While a specific protocol for 4-Bromo-3,5-difluorobenzoic acid is not detailed in the available literature, a general procedure for the Suzuki coupling of similar bromobenzoic acids can be adapted.[6][7][8][9]
General Experimental Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a dry reaction vessel, combine 4-Bromo-3,5-difluorobenzoic acid (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water).
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated.
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Purification: The crude product is purified by column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Role in Drug Discovery and Development
Derivatives of bromobenzoic acids are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
FGFR1 Inhibition in Non-Small Cell Lung Cancer
Recent research has highlighted the potential of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which can be synthesized from precursors like 4-bromobenzoic acid, as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[10][11] FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells.
One such derivative, compound C9, has demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[11] The proposed mechanism involves the inhibition of FGFR1 phosphorylation, which in turn blocks downstream signaling pathways, such as the PLCγ1 and ERK pathways, leading to cell cycle arrest and apoptosis.[10]
References
- 1. 4-BroMo-3,5-difluorobenzoic acid | 651027-00-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]






